4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine and an appropriate acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. The benzamide moiety can also interact with proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-chlorophenyl)-4-methylthiazole
- 4-chloro-N-(2-thiazolyl)benzamide
- 2-(3-(methylamino)-3-oxopropyl)thiazole
Uniqueness
4-chloro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the benzamide moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-16-12(19)7-6-11-8-21-14(17-11)18-13(20)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHVCMMZCGPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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